Prostaglandin D2

Beschreibung

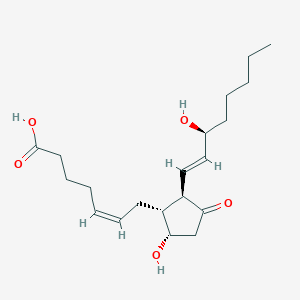

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-OUTUXVNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897162 | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41598-07-6 | |

| Record name | PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin D(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prostaglandin D2 Synthesis in Mast Cells: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is the predominant cyclooxygenase (COX) metabolite of arachidonic acid produced by activated mast cells.[1][2] It is a potent lipid mediator implicated in a wide range of physiological and pathological processes, including allergic inflammation, bronchoconstriction, vasodilation, and the regulation of immune responses.[3][4] Mast cells, strategically located at the host-environment interface, are a major source of PGD2 in the context of allergic diseases.[5][6] Upon activation, these cells rapidly release pre-stored granular mediators and synthesize de novo lipid mediators, with PGD2 being a key product.[7] Understanding the intricacies of the PGD2 synthesis pathway in mast cells is therefore of paramount importance for the development of novel therapeutic strategies targeting allergic and inflammatory disorders. This technical guide provides an in-depth overview of the PGD2 synthesis pathway in mast cells, including the key enzymes, regulatory mechanisms, quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Core Synthesis Pathway

The biosynthesis of PGD2 in mast cells is a multi-step enzymatic cascade that begins with the liberation of arachidonic acid from membrane phospholipids. This process is primarily initiated by the activation of cytosolic phospholipase A2α (cPLA2α).[8][9] Following its release, arachidonic acid is sequentially converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. In human mast cells, this conversion is predominantly catalyzed by COX-1.[3][10][11] The final and rate-limiting step in the synthesis of PGD2 is the isomerization of PGH2, a reaction catalyzed by hematopoietic prostaglandin D synthase (H-PGDS), a member of the sigma class of glutathione (B108866) S-transferases.[9][12][13] While another isoform, lipocalin-type PGD synthase (L-PGDS), exists, H-PGDS is the key enzyme responsible for PGD2 production in mast cells and other immune cells.[14][15]

Quantitative Data on PGD2 Synthesis

The production of PGD2 by mast cells is a quantifiable process that varies depending on the mast cell type, the nature and concentration of the stimulus, and the presence of inhibitors. The following tables summarize key quantitative data related to the PGD2 synthesis pathway in mast cells.

| Mast Cell Model | Stimulus | PGD2 Concentration (ng/10⁶ cells) | Reference |

| Cord Blood-Derived Mast Cells (CBMCs) | anti-IgE | ~80 | [4] |

| Cord Blood-Derived Mast Cells (CBMCs) | A23187 (Calcium Ionophore) | >80 | [4] |

| Peripheral Blood-Derived Mast Cells (PBMCs) | anti-IgE | Variable | [16] |

| Peripheral Blood-Derived Mast Cells (PBMCs) | A23187 (Calcium Ionophore) | Variable | [16] |

| Human Lung Mast Cells (HLMCs) | anti-IgE | Variable | [3][16] |

| Human Lung Mast Cells (HLMCs) | A23187 (Calcium Ionophore) | Variable | [3][16] |

| LAD2 (Human Mast Cell Line) | anti-IgE | <20 | [4] |

| LAD2 (Human Mast Cell Line) | A23187 (Calcium Ionophore) | >20 | [4] |

| Murine Bone Marrow-Derived Mast Cells (BMMCs) | IgE + Antigen | Not specified | [17] |

| Murine Mast Cell Line (MMC-34) | IgE Receptor Aggregation | Time-dependent increase | [17][18] |

| Murine Mast Cell Line (MMC-34) | Calcium Ionophore | Time-dependent increase | [17][18] |

| Synovial Mast Cells (Rheumatoid Arthritis) | FcγRI aggregation | Significantly higher than OA | [19] |

| Synovial Mast Cells (Osteoarthritis) | FcγRI aggregation | Lower than RA | [19] |

| Table 1: PGD2 Production in Various Mast Cell Models. This table summarizes the levels of PGD2 produced by different types of mast cells in response to common stimuli. |

| Inhibitor | Target Enzyme | Cell Type | IC₅₀ | Reference |

| Compound 8 | H-PGDS | Purified Human H-PGDS | 0.5-2.3 nM | [20] |

| Thiazole 1 | H-PGDS | H-PGDS enzyme | 10 nM | [20] |

| Thiazole 1 | H-PGDS | Cellular assay | 300-1300 nM | [20] |

| FR122047 | COX-1 | Human Lung Mast Cells | ~25 nM | [11] |

| Celecoxib | COX-2 | Human Lung Mast Cells | Ineffective | [11] |

| Table 2: Inhibitor Potency in the PGD2 Synthesis Pathway. This table presents the half-maximal inhibitory concentrations (IC₅₀) for selected inhibitors of key enzymes in the PGD2 synthesis pathway. |

Experimental Protocols

A thorough investigation of the PGD2 synthesis pathway in mast cells necessitates a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isolation and Culture of Human Mast Cells from Cord Blood

This protocol describes the generation of mature, functional human mast cells from CD133+ progenitor cells isolated from umbilical cord blood.

Materials:

-

Heparinized human umbilical cord blood

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

CD133 MicroBead Kit, human (Miltenyi Biotec)

-

StemSpan™ SFEM II medium (STEMCELL Technologies)

-

Recombinant human Stem Cell Factor (rhSCF)

-

Recombinant human IL-6 (rhIL-6)

-

Recombinant human IL-3 (rhIL-3)

-

Penicillin-Streptomycin solution

-

Fetal Bovine Serum (FBS)

-

Trypan Blue solution

Procedure:

-

Mononuclear Cell Isolation:

-

Dilute the cord blood 1:3 with PBS.

-

Carefully layer the diluted blood onto a Ficoll-Paque PLUS gradient.

-

Centrifuge at 450 x g for 30 minutes at room temperature with the brake off.

-

Carefully harvest the mononuclear cell layer at the interface.

-

Wash the cells three times with cold PBS by centrifuging at 450 x g for 5 minutes.[21]

-

-

CD133+ Progenitor Cell Enrichment:

-

Resuspend the mononuclear cells in MACS buffer.

-

Add FcR Blocking Reagent and CD133 MicroBeads according to the manufacturer's instructions.

-

Incubate for 30 minutes at 4°C.

-

Wash the cells with MACS buffer.

-

Apply the cell suspension to a MACS column placed in a magnetic separator.

-

Collect the magnetically labeled CD133+ cells.[21]

-

-

Mast Cell Culture:

-

Resuspend the purified CD133+ cells at a density of 5 x 10⁵ cells/mL in StemSpan medium supplemented with 100 ng/mL rhSCF, 50 ng/mL rhIL-6, 1 ng/mL rhIL-3, and Penicillin-Streptomycin.[21]

-

Culture the cells at 37°C in a 5% CO₂ incubator.

-

After 3 weeks, omit rhIL-3 from the culture medium.

-

From week 6 onwards, supplement the medium with 10% FBS.

-

Mature mast cells are typically obtained after 7 weeks of culture. Perform a complete medium change weekly.[21]

-

Assess cell viability and count using Trypan Blue exclusion.

-

Protocol 2: Quantification of PGD2 by UPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of PGD2 in cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Deuterated internal standard (d4-PGD2)

-

Ethyl acetate (B1210297)

-

Ammonium (B1175870) acetate buffer (10 mM, pH 8.5)

-

Nitrogen gas supply

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation and Extraction:

-

To 500 µL of cell culture supernatant, add a known amount of d4-PGD2 internal standard.

-

Add 2 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic phase to a clean tube.

-

Repeat the extraction twice more and pool the organic phases.[2]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of a 1:3 (v/v) mixture of methanol and 10 mM ammonium acetate buffer (pH 8.5).[2]

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column with a gradient elution program.

-

Detect PGD2 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific transitions to monitor for PGD2 are m/z 351 -> 271 and for d4-PGD2 are m/z 355 -> 275.[2]

-

Quantify the amount of PGD2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Protocol 3: Western Blot Analysis of COX-1 and H-PGDS

This protocol details the detection and relative quantification of COX-1 and H-PGDS proteins in mast cell lysates.

Materials:

-

Mast cell pellets

-

Ice-cold PBS

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-COX-1, anti-H-PGDS, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Wash the mast cell pellet twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.[22]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-COX-1, anti-H-PGDS, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22][23]

-

Quantify the band intensities and normalize to the loading control.

-

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the PGD2 synthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. Regulatory Roles of Phospholipase A2 Enzymes and Bioactive Lipids in Mast Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation and activation of Ca(2+)-sensitive cytosolic phospholipase A2 in MCII mast cells mediated by high-affinity Fc receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolomics.se [metabolomics.se]

- 5. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regulatory Roles of Phospholipase A2 Enzymes and Bioactive Lipids in Mast Cell Biology [frontiersin.org]

- 9. Analysis of Two Major Intracellular Phospholipases A2 (PLA2) in Mast Cells Reveals Crucial Contribution of Cytosolic PLA2α, Not Ca2+-independent PLA2β, to Lipid Mobilization in Proximal Mast Cells and Distal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Culture, and Characterization of Intestinal Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Mast Cells, Astrocytes, Arachidonic Acid: Do They Play a Role in Depression? [mdpi.com]

- 12. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PLA2G3 promotes mast cell maturation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective inhibition of this compound biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin synthase 1 and prostaglandin synthase 2 both participate in activation-induced this compound production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation Of Cytokines And Arachidonic Acid In Mast Cel - Michael Beaven [grantome.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Role of Prostaglandin D2 in Th2 Cell Recruitment and Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) has emerged as a critical lipid mediator in the orchestration of type 2 inflammatory responses, particularly in the context of allergic diseases such as asthma and atopic dermatitis. Primarily produced by activated mast cells, PGD2 exerts its multifaceted effects on the immune system through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44. While DP1 signaling is often associated with anti-inflammatory effects, the activation of CRTH2 on Th2 cells is profoundly pro-inflammatory. This guide provides a comprehensive technical overview of the pivotal role of PGD2 in the recruitment and activation of Th2 cells, with a focus on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the field.

PGD2 Synthesis and Receptor Engagement

Upon allergen challenge, mast cells are a primary source of PGD2, which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] PGD2 can then bind to its receptors on various immune cells, including Th2 lymphocytes. The differential expression and signaling of DP1 and CRTH2 on these cells dictate the functional outcome of PGD2 exposure.

Table 1: PGD2 Receptor Binding Affinities and Functional Potency

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell System |

| PGD2 | human CRTH2 | Radioligand Binding (Saturation) | KD (high affinity) | 2.5 ± 1.1 | HEK293(EBNA) |

| PGD2 | human CRTH2 | Radioligand Binding (Saturation) | KD (low affinity) | 109 ± 68.4 | HEK293(EBNA) |

| PGD2 | human CRTH2 | Radioligand Binding (Competition) | Ki | 2.4 | HEK293(EBNA) |

| 13,14-dihydro-15-keto PGD2 | human CRTH2 | Radioligand Binding (Competition) | Ki | 3.1 | HEK293(EBNA) |

| 15-deoxy-Δ12,14-PGJ2 | human CRTH2 | Radioligand Binding (Competition) | Ki | 4.8 | HEK293(EBNA) |

| Δ12-PGJ2 | human CRTH2 | Radioligand Binding (Competition) | pKi of 7.63 | ~23.4 | CHO cells |

| PGD2 | human CRTH2 | cAMP Inhibition | EC50 | 1.8 ± 0.4 | HEK293(EBNA) |

| PGD2 | human Th2 cells | IL-4 Production | EC50 | 150 | Human Th2 cell line |

| PGD2 | human Th2 cells | IL-5 Production | EC50 | 63 | Human Th2 cell line |

| PGD2 | human Th2 cells | IL-13 Production | EC50 | 54 | Human Th2 cell line |

Data compiled from multiple sources.[3][4][5]

PGD2-CRTH2 Signaling Pathway in Th2 Cells

The binding of PGD2 to CRTH2 on Th2 cells initiates a pro-inflammatory signaling cascade. CRTH2 is coupled to a Gαi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6] This is contrary to the Gαs-coupled DP1 receptor, which increases cAMP. The Gβγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), contributes to the downstream effects of Th2 cell activation, including chemotaxis and cytokine production.[6]

Role of PGD2 in Th2 Cell Recruitment

A cardinal function of the PGD2-CRTH2 axis is the chemotactic recruitment of Th2 cells to sites of allergic inflammation.[7][8] PGD2 acts as a potent chemoattractant for CRTH2-expressing Th2 cells, guiding their migration along a concentration gradient. This process is central to the accumulation of Th2 cells in tissues like the airways in asthma.

Table 2: PGD2-Mediated Th2 Cell Migration

| Chemoattractant | Cell Type | Assay | Observation |

| PGD2 (100 nM) | Human Th2 cells | Microchemotaxis Chamber | Significant increase in migrated cells compared to control. |

| PGD2 | Human Th2 cells | Microchemotaxis Chamber | Dose-dependent migration. |

| Supernatant from activated nasal polyp tissue | Human Th2 cells | Microchemotaxis Chamber | Significantly increased chemotaxis, correlated with PGD2 levels. |

Data summarized from published studies.[7][9]

Role of PGD2 in Th2 Cell Activation and Cytokine Production

Beyond recruitment, PGD2 binding to CRTH2 directly activates Th2 cells, leading to the enhanced production of their signature pro-inflammatory cytokines: IL-4, IL-5, and IL-13.[10][11] This cytokine release further amplifies the type 2 inflammatory cascade, promoting eosinophilia, mucus production, and IgE synthesis by B cells.

Table 3: PGD2-Induced Th2 Cytokine Production

| Stimulus | Cytokine | Measurement | Fold Change / Observation | Time Point |

| PGD2 (100 nM) | IL-4 mRNA | RT-PCR | Peak increase | 1 hour |

| PGD2 (100 nM) | IL-5 mRNA | RT-PCR | Modest increase at 1h, maximal later | >1 hour |

| PGD2 (100 nM) | IL-13 mRNA | RT-PCR | Modest increase at 1h, maximal later | >1 hour |

| PGD2 (100 nM) | IL-4 Protein | ELISA | Peak increase | 4 hours |

| PGD2 (100 nM) | IL-5 Protein | ELISA | Peak increase | 8 hours |

| PGD2 (100 nM) | IL-13 Protein | ELISA | Peak increase | 8 hours |

| PGD2 + LTE4 | IL-4, IL-5, IL-13 mRNA | qPCR | Synergistic upregulation | Not specified |

| PGD2 + LTE4 | IL-4, IL-5, IL-13 Protein | Luminex | Synergistic increase | Not specified |

Data compiled from multiple sources.[4][12]

Experimental Protocols

In Vitro Differentiation of Human Th2 Cells

This protocol describes a general method for the differentiation of naive CD4+ T cells into a Th2 phenotype.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin

-

Plate-bound anti-CD3 antibody (e.g., 2 µg/mL)

-

Soluble anti-CD28 antibody (e.g., 0.5 µg/mL)

-

Recombinant human IL-2 (e.g., 5 ng/mL)

-

Recombinant human IL-4 (e.g., 10 ng/mL)

-

Anti-IFN-γ antibody (e.g., 1 µg/mL)

-

24-well tissue culture plates

Procedure:

-

Coat a 24-well plate with anti-CD3 antibody overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Prepare Th2 differentiation medium by adding anti-CD28 antibody, IL-2, IL-4, and anti-IFN-γ antibody to the supplemented RPMI-1640 medium.

-

Seed naive CD4+ T cells at a density of 4 x 10^5 cells per well in 500 µL of Th2 differentiation medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 96 hours.

-

After 4-5 days, the cells can be expanded and maintained in medium containing IL-2.

-

Confirmation of Th2 differentiation can be performed by intracellular cytokine staining for IL-4 and flow cytometry.

This is a generalized protocol, and specific concentrations and timings may require optimization.[1][13]

Th2 Cell Chemotaxis Assay

This protocol outlines a standard method for assessing the chemotactic response of Th2 cells to PGD2 using a microchemotaxis chamber.

Materials:

-

Differentiated Th2 cells

-

RPMI 1640 medium with 10% FCS and 10 mM HEPES

-

PGD2

-

96-well microchemotaxis chamber with a 5-µm-pore filter

-

Flow cytometer for cell counting

Procedure:

-

Prepare a stock solution of PGD2 and create serial dilutions in the assay medium to be used as the chemoattractant.

-

Resuspend Th2 cells in the assay medium at a concentration of 1–2 × 10^6 cells/mL.

-

Add 29 µL of the PGD2 dilutions (or control medium) to the bottom wells of the microchemotaxis chamber.

-

Place the 5-µm-pore filter over the bottom wells.

-

Add 50 µL of the Th2 cell suspension (1–2 × 10^5 cells) to the top wells of the chamber.

-

Incubate the chamber at 37°C for 1 hour in a humidified incubator.

-

After incubation, carefully remove the filter.

-

Collect the cells that have migrated into the bottom wells.

-

Count the number of migrated cells using a flow cytometer.

This protocol is based on established methods and may require optimization for specific experimental conditions.[2]

Flow Cytometry for Intracellular Cytokine Staining of Th2 Cells

This protocol provides a method for identifying Th2 cells based on their production of intracellular IL-4.

Materials:

-

Differentiated Th2 cells

-

PMA (Phorbol 12-myristate 13-acetate)

-

Monensin (B1676710) or Brefeldin A (protein transport inhibitor)

-

PBS

-

Fixation buffer

-

Permeabilization buffer

-

Fluorochrome-conjugated anti-human IL-4 antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Restimulate the differentiated Th2 cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) for 1 hour at 37°C.

-

Add a protein transport inhibitor (e.g., monensin to a final concentration of 3 µM) and incubate for an additional 3-4 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in permeabilization buffer.

-

Add the fluorochrome-conjugated anti-human IL-4 antibody or an isotype control and incubate for 30 minutes in the dark at 4°C.

-

Wash the cells with permeabilization buffer and then resuspend in PBS or flow cytometry staining buffer.

-

Analyze the cells using a flow cytometer to determine the percentage of IL-4-producing cells.

This is a generalized protocol, and specific reagents and concentrations should be optimized.

Therapeutic Implications: CRTH2 Antagonism

The central role of the PGD2-CRTH2 axis in driving Th2-mediated inflammation has made it an attractive target for the development of new therapies for allergic diseases. Several orally administered CRTH2 antagonists have been investigated in clinical trials for asthma and allergic rhinitis.[10][14] These agents aim to block the recruitment and activation of Th2 cells and other inflammatory cells, thereby reducing the symptoms and underlying pathology of these conditions. While clinical trial results have been varied, the development of CRTH2 antagonists represents a promising targeted approach for a subset of patients with severe, eosinophilic asthma.[9][10]

Conclusion

Prostaglandin D2, acting through its receptor CRTH2, is a potent mediator of Th2 cell recruitment and activation. This signaling pathway plays a crucial role in the pathophysiology of allergic inflammation. A thorough understanding of the molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and drug development professionals working to modulate this pathway for therapeutic benefit. The continued investigation into the nuances of PGD2-CRTH2 signaling holds the promise of novel and effective treatments for a range of debilitating allergic disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. rupress.org [rupress.org]

- 3. Molecular pharmacology of the human this compound receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRTH2 mediates the activation of human Th2 cells in response to PGD(2) released from IgE/anti-IgE treated nasal polyp tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. miltenyibiotec.com [miltenyibiotec.com]

Prostaglandin D2 Signaling: A Technical Guide to DP1 and DP2 Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by mast cells in response to allergic stimuli. It plays a critical, albeit complex, role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. PGD2 exerts its diverse biological effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These two receptors often mediate opposing functions, making the PGD2 signaling axis a compelling area of study for therapeutic intervention. This technical guide provides an in-depth exploration of the distinct signaling pathways of DP1 and DP2, quantitative pharmacological data, and detailed experimental protocols for their investigation.

Core Signaling Pathways: A Dichotomy of Function

The biological outcomes of PGD2 signaling are largely dictated by the differential expression of DP1 and DP2 on various immune and structural cells, and their distinct downstream signal transduction cascades.

DP1 Receptor Signaling: The Suppressive Arm

The DP1 receptor is a Gs protein-coupled receptor.[1] Upon binding PGD2, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, often resulting in immunosuppressive and vasorelaxant effects.[4] Key functions attributed to DP1 signaling include:

-

Inhibition of Immune Cell Migration: DP1 activation can inhibit the migration of dendritic cells and Langerhans cells, thereby modulating the adaptive immune response.[5]

-

Induction of Eosinophil Apoptosis: Signaling through DP1 can promote programmed cell death in eosinophils, contributing to the resolution of inflammation.[5]

-

Vasodilation: DP1 is expressed on vascular smooth muscle and its activation leads to vasodilation, which can contribute to the characteristic flushing and edema in allergic reactions.[6]

-

Bronchial Smooth Muscle Relaxation: In contrast to DP2, DP1 activation is associated with the relaxation of airway smooth muscle.[7]

DP2 (CRTH2) Receptor Signaling: The Pro-Inflammatory Arm

The DP2 receptor, a member of the chemoattractant receptor family, couples to Gi proteins.[8] PGD2 binding to DP2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][9] Concurrently, the Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][8] These signaling events orchestrate a predominantly pro-inflammatory response characterized by:

-

Chemotaxis of Inflammatory Cells: DP2 is a potent chemoattractant receptor for Th2 lymphocytes, eosinophils, and basophils, directing their migration to sites of allergic inflammation.[10][11]

-

Activation of Immune Cells: DP2 signaling activates these recruited immune cells, leading to the release of pro-inflammatory mediators and cytokines, including interleukin-4 (IL-4), IL-5, and IL-13 from Th2 cells.[7][11]

-

Bronchoconstriction: PGD2 is a potent bronchoconstrictor, an effect largely mediated through the DP2 receptor.[12]

Quantitative Pharmacology of DP1 and DP2 Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of PGD2 and a selection of synthetic agonists and antagonists for the DP1 and DP2 receptors. This data is crucial for the design and interpretation of experiments aimed at dissecting the roles of these two receptors.

Table 1: Pharmacological Profile of DP1 Receptor Ligands

| Ligand | Type | Species | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference(s) |

| PGD2 | Endogenous Agonist | Human | Radioligand Binding | 1.1 - 5.0 | - | - | [13] |

| BW245C | Selective Agonist | Human | Radioligand Binding | 3.2 | - | - | [13] |

| L-644,698 | Selective Agonist | Human | cAMP Accumulation | - | 162 | - | [2] |

| BWA868C | Selective Antagonist | Human | Radioligand Binding | 8.6 - 9.3 | - | - | [14] |

| Laropiprant (MK-0524) | Selective Antagonist | Human | Radioligand Binding | 10.1 | - | - | [14] |

| S-5751 | Selective Antagonist | Human | Radioligand Binding | 8.8 | - | - | [14] |

Table 2: Pharmacological Profile of DP2 (CRTH2) Receptor Ligands

| Ligand | Type | Species | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference(s) |

| PGD2 | Endogenous Agonist | Human | Radioligand Binding | 2.4 ± 0.2 | - | - | [15][16] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Selective Agonist | Human | Radioligand Binding | 2.91 ± 0.29 | - | - | [15][16] |

| 15(R)-PGD2 | Agonist | Human | Chemotaxis | - | 1.7 | - | [16] |

| Indomethacin | Agonist | Human | Radioligand Binding | - | - | - | [5][17] |

| Ramatroban | Antagonist | Mouse | Radioligand Binding | 28 | - | - | [16] |

| CAY10471 | Antagonist | Human | - | 9 ± 0.04 | - | - | [16] |

| Fevipiprant (QAW039) | Antagonist | Human | - | - | - | - | [18] |

| Setipiprant | Antagonist | Human | - | - | - | - | [18] |

| OC000459 | Antagonist | Human | - | - | - | - | [18] |

| AZD1981 | Antagonist | Human | - | - | - | - | [18] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: DP1 receptor signaling pathway.

Caption: DP2 (CRTH2) receptor signaling pathway.

Experimental Workflow Diagrams

References

- 1. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. Cytoprotective Role of this compound DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. guidetopharmacology.org [guidetopharmacology.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

Prostaglandin D2: A Technical Guide to its Discovery, Characterization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. First identified in 1973 by Hamberg and Samuelsson, PGD2 has since been recognized as a critical signaling molecule with a wide range of physiological and pathological effects.[1] It is notably involved in the regulation of sleep, allergic responses, and inflammation, exhibiting both pro- and anti-inflammatory properties depending on the context and the receptors it engages. This technical guide provides an in-depth overview of the discovery, initial characterization, and signaling pathways of PGD2, with a focus on the foundational experimental work and its implications for modern research and drug development.

Discovery and Initial Characterization

The discovery of PGD2 was a landmark achievement in the field of eicosanoid research, stemming from meticulous investigations into the metabolism of arachidonic acid.

Historical Context

In the early 1970s, researchers were actively exploring the enzymatic conversion of arachidonic acid into various prostaglandins (B1171923). The work of Hamberg and Samuelsson was pivotal in elucidating the intricate biosynthetic pathways of these lipid mediators. Their research on prostaglandin endoperoxides laid the groundwork for the identification of previously unknown prostaglandins.[2][3][4]

Key Experiments Leading to Discovery

The initial identification of PGD2 involved a series of carefully designed experiments utilizing microsomal fractions of sheep vesicular glands, a rich source of prostaglandin synthase enzymes. The researchers observed that upon incubation of arachidonic acid with these preparations, in addition to the known prostaglandins E2 and F2α, a novel compound was formed.

Biosynthesis and Metabolism of Prostaglandin D2

The production of PGD2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.

Biosynthesis Pathway

-

Arachidonic Acid Release: Cellular stimuli, such as inflammatory signals, activate phospholipase A2 (PLA2), which cleaves arachidonic acid from membrane phospholipids.

-

Cyclooxygenase (COX) Action: Free arachidonic acid is then converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5]

-

PGD2 Synthesis: PGH2 is subsequently isomerized to PGD2 by the action of specific PGD synthases (PGDS). There are two main types of PGDS:

-

Lipocalin-type PGD synthase (L-PGDS): Primarily found in the central nervous system and male genital organs.

-

Hematopoietic PGD synthase (H-PGDS): Predominantly expressed in immune cells such as mast cells, macrophages, and Th2 cells.

-

Metabolism

PGD2 is a relatively unstable molecule and is rapidly metabolized to various bioactive and inactive products. This metabolic conversion is a key factor in regulating its biological activity.

This compound Signaling Pathways

PGD2 exerts its diverse biological effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[6][7][8] These two receptors often mediate opposing effects, highlighting the complexity of PGD2 signaling.

The DP1 Receptor Signaling Pathway

The DP1 receptor is coupled to a stimulatory G protein (Gs). Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This pathway is generally associated with anti-inflammatory and vasorelaxant effects.[9][10] Recent studies have also implicated the downstream involvement of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, in DP1-mediated sensory nerve activation.[9][10]

Caption: DP1 receptor signaling cascade.

The CRTH2 (DP2) Receptor Signaling Pathway

In contrast to DP1, the CRTH2 receptor is coupled to an inhibitory G protein (Gi).[11][12] Activation of CRTH2 leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of downstream signaling pathways, including the JAK-STAT pathway.[5][6] This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[7][8]

Caption: CRTH2 (DP2) receptor signaling cascade.

Experimental Protocols from the Era of Discovery

General Workflow for Prostaglandin Isolation and Characterization (circa 1970s)

Caption: Prostaglandin research workflow (1970s).

Detailed Methodologies

-

Tissue Preparation:

-

Fresh sheep vesicular glands were homogenized in a buffer solution (e.g., phosphate (B84403) buffer) to create a cell-free extract containing the necessary enzymes for prostaglandin synthesis.

-

The homogenate was then centrifuged to obtain a microsomal fraction, which is enriched in prostaglandin synthases.

-

-

Incubation and Prostaglandin Synthesis:

-

The microsomal preparation was incubated with arachidonic acid as the substrate.

-

The incubation was typically carried out for a short duration to allow for the formation of prostaglandin products while minimizing their degradation.

-

-

Extraction:

-

The reaction was stopped, and the lipids, including prostaglandins, were extracted from the aqueous incubation mixture using an organic solvent such as ethyl acetate (B1210297).[3] The pH of the mixture was often adjusted to optimize the extraction of the acidic prostaglandins.

-

-

Chromatographic Separation:

-

The crude lipid extract was then subjected to chromatographic techniques to separate the different prostaglandins.

-

Silicic Acid Column Chromatography: This was often used as an initial purification step to separate prostaglandins into groups based on their polarity.

-

Thin-Layer Chromatography (TLC): TLC was a key technique for the fine separation of individual prostaglandins.[3][13] Different solvent systems were employed to achieve optimal resolution.

-

-

Bioassay for Activity:

-

The biological activity of the separated fractions was assessed using various bioassay systems.[14][15]

-

A common bioassay was the superfused rabbit aorta strip, which is contracted by certain prostaglandins.[13] The response of the isolated tissue to the unknown compound was compared to that of known prostaglandin standards.

-

-

Structural Elucidation:

-

Once a biologically active compound was isolated and purified, its chemical structure was determined.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was the definitive analytical technique for identifying the structure of prostaglandins.[14] The prostaglandins were often derivatized to make them more volatile for GC analysis. The mass spectrum provided a unique fragmentation pattern that allowed for the determination of the molecular structure.

-

Quantitative Data from Early Characterization

The following tables summarize some of the key quantitative data from early studies on PGD2. It is important to note that the exact values could vary depending on the specific experimental conditions.

Table 1: Biological Activity of PGD2 in Early Bioassays

| Bioassay System | Agonist | Concentration Range | Observed Effect |

| Rabbit Aorta Strip | PGD2 | 10⁻⁹ to 10⁻⁷ M | Contraction |

| Human Platelet Aggregation | PGD2 | 10⁻⁸ to 10⁻⁶ M | Inhibition |

Table 2: Chromatographic Properties of PGD2 (Typical Values)

| Chromatographic Method | Stationary Phase | Mobile Phase (Example) | Relative Migration (Rf) |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Ethyl acetate : Acetic acid : Isooctane : Water (110:20:50:100, organic phase) | ~0.5-0.6 |

Conclusion

The discovery and initial characterization of this compound were pivotal moments in eicosanoid research, revealing a new layer of complexity in lipid-mediated signaling. The pioneering work of Hamberg and Samuelsson, utilizing a combination of meticulous biochemical and analytical techniques, not only identified a novel prostaglandin but also laid the foundation for our current understanding of its diverse physiological and pathological roles. The dual nature of PGD2 signaling, mediated by the DP1 and CRTH2 receptors, continues to be an active area of research, with significant implications for the development of novel therapeutics for a range of conditions, from allergies and asthma to neurological disorders. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a detailed overview of the foundational science behind this important signaling molecule.

References

- 1. [Progress in the technology of prostaglandin isolation and analysis (prostaglandins, thromboxanes, and leukotrienes)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PTGDR2 this compound receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 6. This compound receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by this compound in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytoprotective Role of this compound DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection and isolation of an endoperoxide intermediate in prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin D2 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2), the most abundant prostaglandin in the central nervous system (CNS), plays a multifaceted role in a variety of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and diverse functions of PGD2 within the CNS, with a particular focus on its implications for sleep regulation, neuroinflammation, and pain perception. Detailed experimental protocols for studying PGD2's effects are provided, alongside quantitative data summarizing its interactions and physiological consequences. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the PGD2 pathway for therapeutic intervention.

Introduction

Prostaglandin D2 is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. In the CNS, its synthesis is catalyzed by two distinct enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).[2] L-PGDS is predominantly found in the leptomeninges, choroid plexus, and oligodendrocytes, and is secreted into the cerebrospinal fluid (CSF), while H-PGDS is primarily expressed in microglia and mast cells.[2][3][4] PGD2 exerts its biological effects through two G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP) levels, and the DP2 receptor (also known as CRTH2), which is coupled to Gi and mediates intracellular calcium mobilization and a decrease in cAMP.[5][6][7] This dual receptor system allows PGD2 to elicit a wide range of, and sometimes opposing, effects within the CNS.

PGD2 Synthesis and Metabolism in the CNS

The synthesis of PGD2 begins with the liberation of arachidonic acid from membrane phospholipids, a process often initiated by neuronal activity or injury. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). Finally, PGH2 is isomerized to PGD2 by either L-PGDS or H-PGDS.[8]

The cellular localization of these synthases dictates the site of PGD2 production. L-PGDS, found in the leptomeninges and choroid plexus, secretes PGD2 into the CSF, allowing it to act as a humoral signaling molecule throughout the brain.[3] In contrast, H-PGDS is expressed in immune cells of the CNS like microglia, suggesting a role for PGD2 in localized inflammatory responses.[4][9]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#FFFFFF"]; PGD2 [label="this compound\n(PGD2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_PGDS [label="L-PGDS\n(Leptomeninges, Choroid Plexus,\nOligodendrocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; H_PGDS [label="H-PGDS\n(Microglia, Mast Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolites [label="Inactive Metabolites", fillcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> PGH2 [label=""]; PGH2 -> PGD2 [label=""]; PGD2 -> Metabolites [label="Metabolism"];

// Invisible nodes for enzyme labeling node [shape=plaintext, fontcolor="#202124"]; c1 [label=""]; l1 [label=""]; h1 [label=""];

// Edges to invisible nodes for labels edge [arrowhead=none, style=dashed]; COX -> c1 [style=invis]; c1 -> PGH2 [style=invis]; L_PGDS -> l1 [style=invis]; l1 -> PGD2 [style=invis]; H_PGDS -> h1 [style=invis]; h1 -> PGD2 [style=invis];

// Positioning enzyme labels {rank=same; Arachidonic_Acid; COX} {rank=same; PGH2; L_PGDS; H_PGDS} {rank=same; PGD2; Metabolites}

// Edge labels edge [style=solid, arrowhead=normal, color="#5F6368"]; edge [label="Isomerization", fontcolor="#202124"]; PGH2 -> PGD2; } caption: "Biosynthesis of this compound in the CNS."

PGD2 Signaling Pathways

DP1 Receptor Signaling

The DP1 receptor is a Gs-coupled receptor that, upon activation by PGD2, stimulates adenylyl cyclase to increase intracellular levels of cAMP.[10] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of cellular responses.[11][12] In the context of the CNS, DP1 signaling is primarily associated with sleep induction, neuroprotection, and vasodilation.[13][14]

DP2 (CRTH2) Receptor Signaling

The DP2 receptor, also known as CRTH2, is a Gi-coupled receptor.[6] Upon PGD2 binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] Simultaneously, it activates phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[7] This signaling cascade is primarily implicated in pro-inflammatory responses within the CNS, including microglial activation.[15]

Functions of PGD2 in the CNS

Sleep Regulation

PGD2 is a potent endogenous sleep-promoting substance.[14] Its concentration in the CSF exhibits a circadian rhythm, with levels peaking during the sleep phase.[12] PGD2 induces sleep by acting on DP1 receptors located on the surface of the basal forebrain.[14] This activation leads to the release of adenosine, which then acts on A2A receptors to excite sleep-promoting neurons in the ventrolateral preoptic area (VLPO) and inhibit wake-promoting histaminergic neurons in the tuberomammillary nucleus (TMN).[16][17]

Neuroinflammation

PGD2 has a dual role in neuroinflammation, mediated by its two receptors. Activation of the DP1 receptor can have anti-inflammatory and neuroprotective effects.[5][18] For instance, DP1 signaling has been shown to suppress inflammasome activation in microglia.[18] Conversely, PGD2 acting through the DP2 receptor can promote pro-inflammatory responses.[5] In a model of demyelination, PGD2 produced by activated microglia was found to act on DP1 receptors on astrocytes, leading to astrogliosis and exacerbating the pathology.[9]

Pain Perception

The role of PGD2 in pain perception is complex and appears to be context-dependent. In the spinal cord, PGD2 can have both pro- and anti-nociceptive effects. Under normal conditions, spinal application of PGD2 has little effect on the responses of dorsal horn neurons to noxious stimuli.[1] However, in a state of inflammatory pain, PGD2 acting via DP1 receptors can attenuate spinal hyperexcitability, suggesting an analgesic role.[1] This is in contrast to other prostaglandins (B1171923) like PGE2, which are well-established mediators of inflammatory pain.

Quantitative Data

Table 1: PGD2 Concentrations in Rat Cerebrospinal Fluid (CSF)

| Condition | PGD2 Concentration (pg/mL) | Reference |

| Daytime (Conscious) | 903 ± 162 | [12] |

| Nighttime (Conscious) | 503 ± 78 | [12] |

| Daytime (Anesthetized) | 145 | [13] |

| Nighttime (Anesthetized) | 111 | [13] |

| Baseline (Daytime) | 703 ± 140 | [10] |

| 5-hour Sleep Deprivation | 1734 ± 363 | [10] |

Table 2: Binding Affinities and Potencies of PGD2 and Related Ligands

| Ligand | Receptor | Assay | Value | Reference |

| PGD2 | DP1 (rat brain) | Kd | 28 ± 7 nM | |

| PGD2 | DP2 | pKi | 8.6 | [19] |

| BW245C (agonist) | DP1 (mouse) | Ki | 250 nM | [20] |

| BWA868C (antagonist) | DP1 (human) | Kd | 1.45 ± 0.01 nM | [21] |

| Indomethacin | DP2 | pKi | 7.6 | [19] |

Table 3: Effective Doses of PGD2 Receptor Ligands in In Vivo Studies

| Ligand | Receptor Target | Species | Effect | Effective Dose/Concentration | Reference |

| PGD2 | DP1 | Mouse | NREM sleep induction | 10 and 50 pmol/min for 6h (ICV) | |

| BW245C | DP1 Agonist | Mouse | Neuroprotection | 10 nmol (intrastriatal) | [8] |

| BW245C | DP1 Agonist | Rat | Vasodilation | 3 and 30 µg/kg (i.v.) | |

| ONO-4127Na | DP1 Antagonist | Rat | Sleep reduction | 200 pmol/min (subarachnoid) |

Experimental Protocols

Intracerebroventricular (ICV) Infusion of PGD2 in Mice

Protocol:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula into the desired brain region, such as the lateral ventricle, using sterile techniques.

-

Allow the animal to recover for at least one week post-surgery.

-

On the day of the experiment, connect the indwelling cannula to a microinfusion pump via tubing.

-

Infuse the PGD2 solution at a controlled rate (e.g., 10-50 pmol/min) for the desired duration.

-

Simultaneously record physiological and behavioral parameters, such as sleep-wake states using EEG/EMG.

EEG and EMG Recording for Sleep Analysis in Rodents

Protocol:

-

Surgically implant EEG and EMG electrodes under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Allow for a one-week recovery period.

-

Habituate the animal to the recording chamber and tethered recording setup for several days.

-

Record EEG and EMG signals continuously for 24 hours to establish a baseline sleep-wake pattern.

-

Administer the test compound (e.g., PGD2 or a receptor agonist/antagonist) and continue recording to assess its effects on sleep architecture.

-

The recorded signals are amplified, filtered, and digitized for offline analysis. Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored based on the characteristics of the EEG and EMG waveforms.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

Protocol:

-

Two hours after the experimental manipulation (e.g., PGD2 infusion), deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative, followed by cryoprotection in a sucrose (B13894) solution.

-

Cut brain sections on a cryostat or vibratome.

-

Perform immunohistochemistry on free-floating sections:

-

Quench endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking solution (e.g., normal serum).

-

Incubate with a primary antibody against c-Fos overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex (ABC).

-

Visualize the c-Fos positive cells using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

-

Mount the sections on slides, dehydrate, and coverslip.

-

Analyze the distribution and number of c-Fos-positive neurons in different brain regions using microscopy.

In Vivo Microdialysis for Adenosine Measurement

Protocol:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., the basal forebrain) under anesthesia.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 90-120 minutes.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the experimental treatment (e.g., local perfusion of PGD2 through the probe).

-

Continue collecting dialysate samples to measure changes in adenosine concentration.

-

Analyze the adenosine content in the dialysate samples using high-performance liquid chromatography (HPLC).

Conclusion

This compound is a critical signaling molecule in the CNS, with profound effects on sleep, neuroinflammation, and pain. Its dual receptor system, DP1 and DP2, allows for a complex and nuanced regulation of these processes. The information presented in this technical guide, including the quantitative data and detailed experimental protocols, provides a solid foundation for further research into the therapeutic potential of targeting the PGD2 pathway for a variety of neurological and psychiatric disorders. A thorough understanding of the synthesis, signaling, and functions of PGD2 is essential for the development of novel and effective drugs that can modulate its activity in the CNS.

References

- 1. Different effects of spinally applied this compound on responses of dorsal horn neurons with knee input in normal rats and in rats with acute knee inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular localization of lipocalin-type prostaglandin D synthase (beta-trace) in the central nervous system of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher | Journal of Neuroscience [jneurosci.org]

- 5. This compound mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The roles of the this compound receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of DP2 (CRTh2), a this compound Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytoprotective Role of this compound DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PathWhiz [smpdb.ca]

- 11. Cytoprotective Role of this compound DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into the mechanism of activation and inhibition of the this compound receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. PGD2 DP1 receptor protects brain from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prostaglandins and adenosine in the regulation of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. This compound receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DOT Language | Graphviz [graphviz.org]

The Dual Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator with a complex and often contradictory role in the inflammatory cascade. While prominently implicated in the pathogenesis of allergic inflammation, emerging evidence also points to its crucial function in the resolution of certain inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of H-PGDS in inflammation, detailing its enzymatic function, cellular expression, and the signaling pathways it governs. We present a comprehensive summary of quantitative data on H-PGDS expression, inhibitor efficacy, and its impact on cytokine milieus. Furthermore, this guide offers detailed experimental protocols for key in vivo and in vitro assays, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting this enzyme.

Introduction to H-PGDS and its Role in Inflammation

Hematopoietic prostaglandin D synthase (H-PGDS), a member of the sigma class of the glutathione (B108866) S-transferase (GST) family, catalyzes the isomerization of prostaglandin H2 (PGH2) to this compound (PGD2).[1] This reaction is a critical step in the eicosanoid pathway, downstream of cyclooxygenase (COX) enzymes. PGD2, the product of H-PGDS activity, is a potent lipid mediator that exerts a wide range of biological effects through its interaction with two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2]

The role of the H-PGDS/PGD2 axis in inflammation is context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. In the setting of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, H-PGDS is predominantly pro-inflammatory.[3][4] It is highly expressed in mast cells, Th2 lymphocytes, eosinophils, and basophils, and its product, PGD2, acting primarily through the DP2 receptor, promotes the recruitment and activation of these key effector cells of type 2 immunity.[5]

Conversely, in other inflammatory contexts, such as acute peritonitis, H-PGDS and its downstream products can play a crucial role in the resolution of inflammation.[6][7] PGD2, acting through the DP1 receptor, and its metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), can suppress pro-inflammatory cytokine production and promote the clearance of inflammatory cells.[6][7] This dual functionality makes H-PGDS a fascinating and complex target for therapeutic intervention.

Quantitative Data on H-PGDS in Inflammation

Expression of H-PGDS in Immune Cells

H-PGDS expression is largely restricted to cells of the hematopoietic lineage, with particularly high levels observed in key players of the inflammatory response.

| Cell Type | Expression Level | Method of Detection | Reference |

| Mast Cells | High | Immunohistochemistry, RT-qPCR | |

| Monocytes | High | Flow Cytometry | [8] |

| Macrophages | Moderate to High | Western Blot, RT-qPCR | [5] |

| Th2 Lymphocytes | Moderate | RT-qPCR | [1] |

| Eosinophils | Moderate | Immunohistochemistry, RT-qPCR | |

| Dendritic Cells | Moderate | Immunohistochemistry | [9] |

| Basophils | Low to Moderate | RT-qPCR |

Inhibitory Activity of H-PGDS Inhibitors

Several small molecule inhibitors targeting H-PGDS have been developed and characterized. Their potency is a critical factor in their potential therapeutic application.

| Inhibitor | IC50 Value | Assay Conditions | Reference |

| HQL-79 | ~6 µM | Human H-PGDS, in vitro | |

| HQL-79 | ~100 µM | PGD2 production in human megakaryocytes | [10] |

| TFC-007 | 83 nM | in vitro | [11] |

| TAS-204 | 23 nM | in vitro | [11] |

Impact of H-PGDS Knockout on Cytokine Levels in Zymosan-Induced Peritonitis

Genetic deletion of H-PGDS in mouse models provides valuable insight into its role in regulating the cytokine environment during inflammation.

| Cytokine | Change in H-PGDS KO Mice | Time Point | Reference |

| TNF-α | Increased | 6 hours | [12] |

| MCP-1 | Increased | 6 hours | [12] |

| IL-10 | Decreased | 6 hours | [12] |

| TGF-β1 | Increased | - | [13] |

| IL-6 | Increased | - | [13] |

| CXCL10 | Decreased | - | [13] |

Signaling Pathways

The biological effects of H-PGDS are mediated through the actions of its product, PGD2, on its receptors, DP1 and DP2. These receptors are coupled to distinct intracellular signaling cascades.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is widely used to study the mechanisms of allergic airway inflammation and to evaluate the efficacy of potential anti-asthmatic drugs.

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Nebulizer

Protocol:

-

Sensitization:

-

On day 0 and day 7, intraperitoneally (i.p.) inject mice (e.g., BALB/c strain, 6-8 weeks old) with 100 µL of a suspension containing 20 µg OVA and 2 mg alum in sterile saline.[14]

-

Control mice receive an i.p. injection of alum in saline only.

-

-

Challenge:

-

On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.[14]

-

Control mice are challenged with saline aerosol.

-

-

Assessment of Airway Inflammation (24-48 hours after final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving a known volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

-

Cell Count and Differentiation: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

-

Cytokine Analysis: Analyze BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or multiplex bead array.

-

Zymosan-Induced Peritonitis Mouse Model

This model is used to study acute inflammation and its resolution.

Materials:

-

Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

PBS containing 3 mM EDTA

Protocol:

-

Induction of Peritonitis:

-

Inject mice (e.g., C57BL/6 strain, 6-8 weeks old) i.p. with 1 mg of zymosan suspended in 0.5 mL of sterile saline.[2]

-

-

Peritoneal Lavage:

-

At desired time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.

-

Harvest peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of ice-cold PBS/EDTA.[2]

-

-

Analysis of Inflammatory Response:

-

Cell Count and Differentiation: Perform total and differential leukocyte counts on the peritoneal lavage fluid as described for the asthma model.

-

Cytokine and Chemokine Analysis: Measure levels of inflammatory mediators (e.g., TNF-α, IL-6, MCP-1) in the cell-free lavage fluid by ELISA.

-

Lipid Mediator Analysis: PGD2 and other eicosanoids can be quantified from the lavage fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Western Blot for H-PGDS Detection

Protocol:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.[15]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12% polyacrylamide gel.[16]

-

Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H-PGDS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

RT-qPCR for H-PGDS mRNA Quantification

Protocol:

-